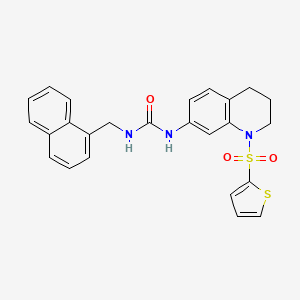
1-(Naphthalen-1-ylmethyl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(Naphthalen-1-ylmethyl)-3-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea” is a complex organic molecule that contains several distinct functional groups, including a naphthalene, a thiophene, a tetrahydroquinoline, and a urea .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The naphthalene and thiophene components are aromatic systems, while the tetrahydroquinoline is a heterocyclic compound .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the naphthalene and thiophen-2-yl groups could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of aromatic rings could contribute to its stability, while the urea group could participate in hydrogen bonding .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis of Fluorescent Sensors : Research has demonstrated the synthesis of fluorescent sensor molecules incorporating naphthalene imide and urea groups for selective recognition abilities, particularly towards anions like fluoride. This highlights potential applications in environmental monitoring and analytical chemistry (R. Jun, 2010).
- Conformational Adjustments in Molecular Assemblies : Studies on urea and thiourea-based assemblies have shown conformational adjustments and self-assembly behaviors, which are critical for designing molecular materials with specific properties (Nithi Phukan & J. Baruah, 2016).
Photophysical and Electrochemical Studies
- Photophysical Properties of Dihydroquinazolinone Derivatives : Investigations into the photophysical characteristics of dihydroquinazolinone derivatives have revealed solvent-dependent changes in their properties, which could be relevant for developing new materials for optoelectronics (M. Pannipara et al., 2017).
Potential Therapeutic Applications
- Anticancer Activity of Naphthoquinone Derivatives : Naphthoquinones, structurally related to the compound , have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, indicating the potential for drug development (P. Ravichandiran et al., 2019).
Material Science and Organic Electronics
- Electron Transfer in Polymer Composites : Research on naphtho[4,3,2,1-lmn][2,9]phenanthrolines and their light-induced electron transfer properties when combined with semiconducting polymers highlights applications in organic solar cells and photovoltaics (D. S. Baranov et al., 2015).
Analytical Applications
- Selective Fluoride Chemosensors : The development of naphthalene urea derivatives as selective fluoride chemosensors underscores their application in environmental analysis and monitoring, providing a pathway for detecting specific ions with high sensitivity (E. Cho et al., 2003).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S2/c29-25(26-17-20-8-3-7-18-6-1-2-10-22(18)20)27-21-13-12-19-9-4-14-28(23(19)16-21)33(30,31)24-11-5-15-32-24/h1-3,5-8,10-13,15-16H,4,9,14,17H2,(H2,26,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRUDRSZZQKCUTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43)N(C1)S(=O)(=O)C5=CC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

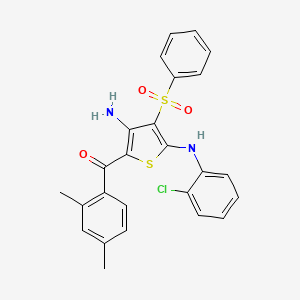
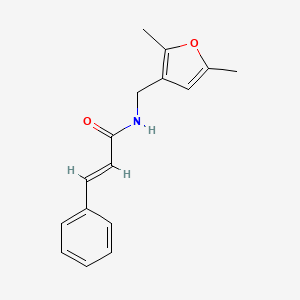
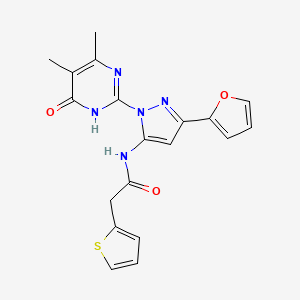
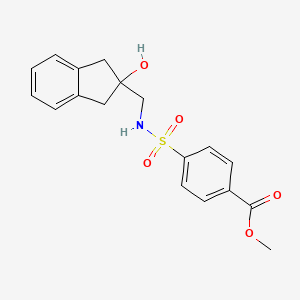
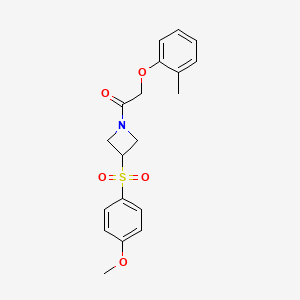
![2-fluoro-N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2373632.png)
![N-[6-(2-chlorophenoxy)-2-(furan-2-yl)-8-hydroxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B2373633.png)
![1-[4-(dimethylamino)phenyl]-2H-tetrazole-5-thione](/img/structure/B2373634.png)
![6-(4-Chlorophenyl)-2-[1-(quinoxaline-6-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2373636.png)
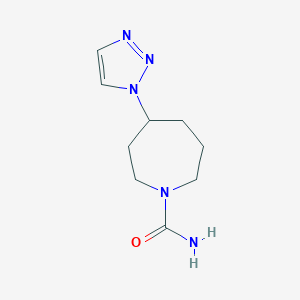
![N-(2-methoxy-5-methylphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2373639.png)


![2-[(6-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B2373643.png)